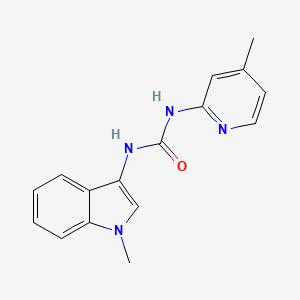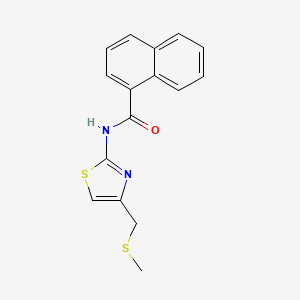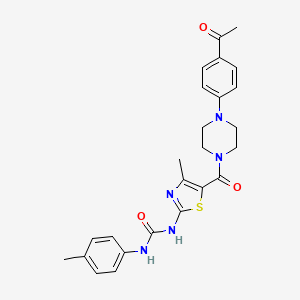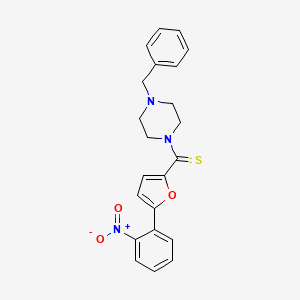![molecular formula C22H23N3O5 B3309082 N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide CAS No. 941883-50-7](/img/structure/B3309082.png)
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
Vue d'ensemble
Description
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses, inflammation, and cell survival.
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide has been extensively studied in preclinical models for its potential therapeutic applications. The compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. NF-κB is overactivated in several diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. The compound has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
Mécanisme D'action
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide inhibits the activity of NF-κB by binding to the kinase domain of the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein, which leads to the activation of NF-κB. This compound prevents the phosphorylation of the IKK complex, which in turn prevents the activation of NF-κB. This results in the inhibition of the downstream signaling pathways that are regulated by NF-κB.
Biochemical and Physiological Effects:
The inhibition of NF-κB by this compound has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic genes. This compound also inhibits the expression of several pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This results in the reduction of inflammation in animal models of arthritis and colitis. This compound has also been shown to inhibit the angiogenesis of cancer cells by reducing the expression of vascular endothelial growth factor (VEGF).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide in lab experiments include its specificity for the NF-κB pathway, its ability to inhibit the activity of the IKK complex, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water, its relatively low yield in the synthesis process, and its potential toxicity in vivo.
Orientations Futures
There are several future directions for the research on N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide. One direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to develop more efficient delivery methods for this compound, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Additionally, the therapeutic potential of this compound in combination with other drugs or therapies should be explored. Finally, the safety and toxicity of this compound in vivo should be further investigated to determine its potential clinical applications.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14-6-5-7-16(10-14)23-20(26)13-25-21(27)9-8-17(24-25)15-11-18(28-2)22(30-4)19(12-15)29-3/h5-12H,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWILQXCZEGVVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one](/img/structure/B3309004.png)



![N-([1,1'-biphenyl]-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3309076.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309089.png)

![4-chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3309094.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B3309105.png)
![2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B3309106.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3309115.png)
